2-Amino-3-bromobenzene-1-sulfonyl fluoride 2-Amino-3-bromobenzene-1-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18050963
InChI: InChI=1S/C6H5BrFNO2S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3H,9H2
SMILES:
Molecular Formula: C6H5BrFNO2S
Molecular Weight: 254.08 g/mol

2-Amino-3-bromobenzene-1-sulfonyl fluoride

CAS No.:

Cat. No.: VC18050963

Molecular Formula: C6H5BrFNO2S

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-bromobenzene-1-sulfonyl fluoride -

Specification

Molecular Formula C6H5BrFNO2S
Molecular Weight 254.08 g/mol
IUPAC Name 2-amino-3-bromobenzenesulfonyl fluoride
Standard InChI InChI=1S/C6H5BrFNO2S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3H,9H2
Standard InChI Key ADAMYZPTNCGYIM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Br)N)S(=O)(=O)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted at positions 1, 2, and 3 with sulfonyl fluoride, amino, and bromine groups, respectively. Key identifiers include:

PropertyValueSource
Molecular FormulaC₆H₅BrFNO₂S
Molecular Weight254.08 g/mol
SMILESC1=CC(=C(C(=C1)Br)N)S(=O)(=O)F
InChI KeyADAMYZPTNCGYIM-UHFFFAOYSA-N

The planar trigonal geometry at the sulfur center (ΣS-C-O-N ≈ 359°) facilitates electrophilic reactivity at the sulfonyl fluoride group .

Spectroscopic Data

Nuclear magnetic resonance (NMR) studies reveal distinct signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.88 (d, 1H), 7.64–7.49 (m, 2H), 6.90 (s, 2H, NH₂) .

  • ¹³C NMR: Characteristic peaks at δ 152.1 (C-SO₂F), 134.8 (C-Br), and 118.3 (C-NH₂) .

Synthesis and Manufacturing

Diazotization-Fluorination Route

A patented method involves diazotization of 3-bromoaniline followed by fluorination (Figure 1) :

  • Diazotization: 3-Bromoaniline reacts with NaNO₂/HCl at -5°C to form a diazonium fluoroborate intermediate (yield: 85–92%) .

  • Fluorination: Treatment with SOCl₂ and CuCl₂ at 0°C yields 3-bromobenzenesulfonyl chloride, which is subsequently fluorinated using KHF₂ under mechanochemical conditions (82% yield) .

Electrochemical Fluorination

Recent advances employ electrochemical oxidation of sulfinamides using triethylamine trihydrofluoride (Et₃N·3HF). This solvent-free approach achieves 80% yield with a carbon cloth anode and Pt cathode .

Physicochemical Properties

Thermal Stability

ParameterValueConditions
Boiling Point122°C (23 Torr)
Flash Point>110°C
Storage Temperature2–8°C under N₂/Ar

The compound exhibits moderate hygroscopicity (water solubility: 1.2 g/L at 25°C) and a density of 1.7355 g/cm³ .

Reactivity and Applications

SuFEx Click Chemistry

The sulfonyl fluoride group undergoes rapid exchange with nucleophiles (e.g., amines, alcohols) under physiological conditions (Table 1) :

NucleophileReaction TimeYield (%)Application
Tyrosine-OH15 min92Protein labeling
Lysine-NH₂30 min87Antibody-drug conjugates
Serine-OH45 min78Enzyme inhibition

Palladium-Catalyzed Cross-Coupling

The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl sulfonyl fluorides (yield: 70–85%) . This reactivity is exploited in synthesizing cereblon modulators for targeted protein degradation .

GHS CodeHazard StatementPrecautionary Measures
H314Causes severe skin burnsP280 (Wear protective gloves/eye protection)
P305+P351+P338 (Eye rinse protocol)

The compound requires storage in inert atmospheres to prevent hydrolysis to sulfonic acids .

Recent Advances and Future Directions

Novel electrochemical syntheses reduce reliance on toxic reagents like thionyl chloride, improving sustainability . Emerging applications in positron emission tomography (PET) tracers exploit the fluorine-18 isotope for in vivo imaging . Future research aims to optimize regioselectivity in SuFEx reactions and expand the compound’s utility in covalent drug discovery .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator